![molecular formula C16H17NO4S B2718925 N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 941928-35-4](/img/structure/B2718925.png)

N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

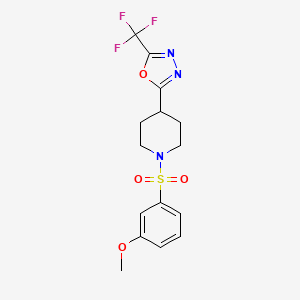

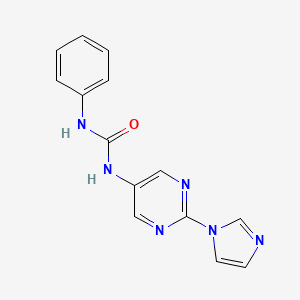

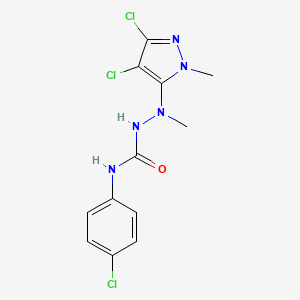

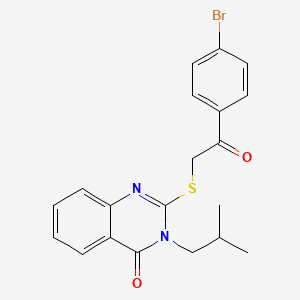

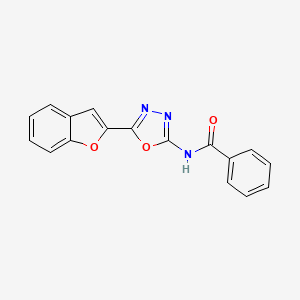

“N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide” is a complex organic compound. It contains a sulfonamide group, which is a functional group that forms the basis of several groups of drugs . The compound also contains a tolyl group, which is a functional group related to toluene .

Synthesis Analysis

Sulfonimidates, which are similar to sulfonamides, have been synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been used as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . Tolyl groups are often included in compounds through Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .

Molecular Structure Analysis

Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Chemical Reactions Analysis

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .

科学的研究の応用

Inhibition of Carbonic Anhydrases

A novel class of glycoconjugate benzene sulfonamides, synthesized using a "click-tail" approach, demonstrated potent and selective inhibition toward human carbonic anhydrase isozyme IX (hCA IX). This isozyme, minimally expressed in normal tissues but overexpressed in hypoxic tumors, is a target for cancer therapy. The stereochemical diversity of the carbohydrate tails effectively explored the CA active site topology, resulting in several inhibitors potent against hCA IX, an important finding for potential cancer therapy applications based on CA inhibition (Wilkinson et al., 2006).

Synthesis and Characterization of Complexes

The reaction between N-tosyl-ethylenediamine and salicylaldehyde formed a new sulfonamide Schiff base, which was used to prepare three novel complexes. These complexes were characterized through various methods including X-ray single-crystal diffraction and FT-IR, demonstrating the versatility of sulfonamide derivatives in the synthesis of compounds with potential biological applications (Li et al., 2009).

Enzyme Inhibition Studies

Sulfonamide derivatives have shown wide biological activity, including inhibiting enzymes like acetylcholinesterase, α-glycosidase, and glutathione S-transferase. These activities suggest their potential as therapeutic agents. The derivatives' inhibitory effects and structure-affinity relationships highlight the importance of functional moieties in their binding modes and inhibitory potency, providing a basis for developing new drugs targeting these enzymes (Taslimi et al., 2020).

Interaction with Hemoglobin

The interaction between synthesized heterocyclic benzene sulfonamide compounds and hemoglobin (Hb) was studied using spectroscopy and molecular modeling techniques. The research aimed to understand the conformational changes and potential therapeutic or toxicological implications of these interactions, providing insights into how these compounds might interact with biological molecules in vivo (Naeeminejad et al., 2017).

Medicinal Chemistry Approaches

Novel indolyl and benzoxazinepiperidinyl sulfonamides were designed as selective and high-affinity ligands for the serotonin 5-HT6 receptor, showing potential for treating disorders like cognitive deficits and depression. These compounds, including high-affinity antagonists, agonists, and partial agonists, demonstrate the sulfonamides' versatility in medicinal chemistry, allowing detailed studies of the 5-HT6 receptor's role in various disorders (Holenz et al., 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-3-5-13(6-4-12)17-22(18,19)14-7-8-15-16(11-14)21-10-2-9-20-15/h3-8,11,17H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUVYESILUYVDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2718843.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide](/img/structure/B2718847.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one](/img/structure/B2718856.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2718859.png)

![2-[6-(2-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2718863.png)

![Ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4H-pyrazole-3-carboxylate](/img/structure/B2718865.png)